molecular formula C18H16N2O B6524212 2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one CAS No. 899989-59-4

2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one

Cat. No.: B6524212
CAS No.: 899989-59-4
M. Wt: 276.3 g/mol
InChI Key: GQXZENIDJVHCSK-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one is an organic compound with a complex structure that includes a pyridazine ring substituted with a phenyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds .

    Formation of Grignard Reagent: Reacting 4-methyl halogenated benzene with magnesium to generate a Grignard reagent.

    Addition of Ethylene Oxide: Adding ethylene oxide to the Grignard reagent to form 2-(4-methylphenyl)ethanol.

    Oxidation: Oxidizing 2-(4-methylphenyl)ethanol to form 2-(4-methylphenyl)acetic acid.

    Esterification: Reacting 2-(4-methylphenyl)acetic acid with methanol to form 2-(4-methylphenyl)methyl acetate.

    Final Reaction: Reacting 2-(4-methylphenyl)methyl acetate with appropriate reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one is unique due to its pyridazine ring, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-14-7-9-15(10-8-14)13-20-18(21)12-11-17(19-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXZENIDJVHCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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